molecular formula C19H20N2O4S2 B4561682 dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate

dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B4561682
M. Wt: 404.5 g/mol
InChI Key: RPZXFWPINJMWJR-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.08644947 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research on related compounds, including isoquinoline reactions with dimethyl acetylenedicarboxylate (DMAD), highlights innovative synthesis techniques. For instance, isoquinoline reacts with DMAD in the presence of amides to produce dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates, showcasing a method to create complex isoquinolinyl derivatives (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007). Additionally, reactions involving methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with DMAD have been employed to synthesize polyfunctionalized quinolines, further demonstrating the versatility of DMAD in creating nitrogen-containing heterocycles (Tominaga, Luo, & Castle, 1994).

Potential Biological Activities

The exploration of novel isoquinolinequinone–amino acid derivatives has revealed compounds with moderate to high cytotoxic activity against cancer cell lines. The structure–activity relationships from these studies indicate the importance of the amino acid fragment's location and structure in determining cytotoxic effects, suggesting that certain derivatives could serve as promising candidates for anticancer agents (Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli, 2016).

Catalytic Applications

Research has also delved into catalytic activities, such as the Cobalt Carbonyl-catalyzed hydroesterification of butadiene, which demonstrates the utility of isoquinoline as a solvent in producing methyl 3-pentenoate. This research underlines the significance of solvent choice in catalytic reactions, impacting yield and process efficiency (Matsuda, 1973).

Properties

IUPAC Name

dimethyl 5-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-11-14(17(22)24-2)16(27-15(11)18(23)25-3)20-19(26)21-9-8-12-6-4-5-7-13(12)10-21/h4-7H,8-10H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZXFWPINJMWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)N2CCC3=CC=CC=C3C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate

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